molecular formula C12H17N3O4 B6147921 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid CAS No. 1785380-40-6

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid

Cat. No. B6147921
CAS RN: 1785380-40-6
M. Wt: 267.3
InChI Key:
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Description

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid (TBPA) is a synthetic compound with a wide range of potential applications in the pharmaceutical, chemical, and biomedical industries. TBPA is a derivative of pyrazole, a five-member heterocyclic aromatic ring structure with a nitrogen atom at its center. TBPA is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. The synthesis of TBPA is relatively straightforward, and its potential applications are numerous.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The pyrazole scaffold in this compound offers potential as a rigid linker for PROTAC® (PROteolysis TAgeting Chimeras) development . PROTACs are innovative molecules designed to selectively degrade specific proteins within cells. Researchers can explore modifications of this scaffold to create targeted therapies for various diseases, including cancer, neurodegenerative disorders, and autoimmune conditions.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid' involves the reaction of tert-butyl 3-azetidinylcarbamate with 1H-pyrazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The tert-butyl protecting group is then removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.", "Starting Materials": ["tert-butyl 3-azetidinylcarbamate", "1H-pyrazole-4-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "trifluoroacetic acid (TFA)"], "Reaction": ["Step 1: Dissolve tert-butyl 3-azetidinylcarbamate and 1H-pyrazole-4-carboxylic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the precipitate formed and wash with a suitable solvent such as dichloromethane.", "Step 4: Remove the tert-butyl protecting group using trifluoroacetic acid (TFA) in a suitable solvent such as methanol.", "Step 5: Purify the final product using techniques such as column chromatography or recrystallization."] }

CAS RN

1785380-40-6

Product Name

1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid

Molecular Formula

C12H17N3O4

Molecular Weight

267.3

Purity

95

Origin of Product

United States

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